![molecular formula C15H14ClNO4S B2360591 3-(4-Chlorophenyl)-2-[(phenylsulfonyl)amino]propanoic acid CAS No. 1214050-43-7](/img/structure/B2360591.png)

3-(4-Chlorophenyl)-2-[(phenylsulfonyl)amino]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(4-Chlorophenyl)-2-[(phenylsulfonyl)amino]propanoic acid” is a complex organic compound. It is used as a pharmaceutical intermediate . The molecular formula of this compound is C9H9ClO4S .

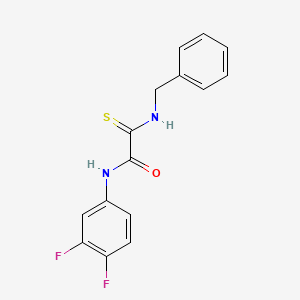

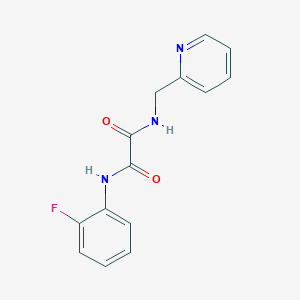

Molecular Structure Analysis

The molecular structure of “3-(4-Chlorophenyl)-2-[(phenylsulfonyl)amino]propanoic acid” can be represented by the SMILES string: OC(=O)CCC1=CC=C(C=C1)S(Cl)(=O)=O . This indicates that the compound contains a carboxylic acid group (OC(=O)), a phenyl ring (C1=CC=C(C=C1)), and a sulfonyl chloride group (S(Cl)(=O)=O).Physical And Chemical Properties Analysis

The molecular weight of “3-(4-Chlorophenyl)-2-[(phenylsulfonyl)amino]propanoic acid” is 248.68 g/mol . It’s sensitive to moisture and reacts with water .Scientific Research Applications

GABAB Receptor Antagonists

- 3-Amino-3-(4-chlorophenyl)propanoic acid, a lower homologue of baclofen, phaclofen, and saclofen, is identified as a weak specific antagonist of GABA at the GABAB receptor (Abbenante, Hughes, & Prager, 1997).

- Baclofen, closely related to 3-(4-Chlorophenyl)-2-[(phenylsulfonyl)amino]propanoic acid, is examined for its crystal structure and interactions with other acids, offering insights into its pharmaceutical applications (Báthori & Kilinkissa, 2015).

Synthesis and Applications

- Research on saclofen, a derivative of 3-(4-chlorophenyl)propanoic acid, explores its synthesis and application as a GABAB receptor antagonist (Abbenante & Prager, 1992).

- A study on the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives discusses their conformational properties, which is significant for chemical applications (Tye & Skinner, 2002).

Pharmaceutical Applications

- Investigations into novel thromboxane receptor antagonists and their derivatives highlight the potential therapeutic applications of these compounds in treating cardiovascular diseases (Wang et al., 2014).

- The compound's derivatives have been studied for their role as inhibitors in human heart chymase, suggesting their utility in cardiovascular and inflammatory disorders (Niwata et al., 1997).

Safety and Hazards

properties

IUPAC Name |

2-(benzenesulfonamido)-3-(4-chlorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO4S/c16-12-8-6-11(7-9-12)10-14(15(18)19)17-22(20,21)13-4-2-1-3-5-13/h1-9,14,17H,10H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRDOYKQGTZUTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2360513.png)

![[5-Amino-2-(4-chlorophenoxy)phenyl]methanol](/img/structure/B2360514.png)

![8-(3,4-dimethylbenzoyl)-6-(2-fluorobenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2360518.png)

![Ethyl 3-[(chloroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2360520.png)

![2-((3-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2360523.png)

![3-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzamide](/img/structure/B2360524.png)

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4'-bipiperidine](/img/structure/B2360527.png)

![3-Fluorosulfonyloxy-5-[3-(methoxymethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2360530.png)